molecular formula C11H7BrFNO3 B13702487 Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13702487
M. Wt: 300.08 g/mol
InChI Key: TYORXBXDBVPZJJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly used in medicinal chemistry for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction uses an alkyne as a dipolarophile and nitrile oxide as the dipole . The reaction conditions often include the use of Cu(I) or Ru(II) as catalysts, although metal-free synthetic routes are also being explored to reduce costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with biological targets, leading to various biological effects. These interactions often involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

methyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7BrFNO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3

InChI Key

TYORXBXDBVPZJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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